1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that has gained attention due to its unique molecular structure and potential applications in various scientific fields. This compound features a cyclopentyl group, a fluorophenyl group, and a sulfonylpiperazine moiety, which contribute to its reactivity and biological activity. The compound is often studied for its implications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders and other conditions.
The compound can be synthesized through several methods, which involve the reaction of piperazine with various reagents, including sulfonyl chlorides and cyclopentyl halides. It is commercially available from chemical suppliers and has been referenced in various scientific literature concerning its synthesis and applications.
1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine belongs to the class of sulfonamide compounds, specifically those containing piperazine rings. It is classified as an organic compound with potential pharmacological properties, making it relevant in both medicinal and synthetic chemistry.
The synthesis of 1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves multiple steps:
The synthesis can be optimized for yield and purity using techniques such as continuous flow reactors or solid-phase synthesis. These methods allow for more efficient production on an industrial scale.
The molecular formula of 1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine is C15H21FN2O2S. The structure consists of:
| Property | Value |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 1-cyclopentyl-4-(4-fluorophenyl)sulfonylpiperazine |
| InChI Key | ZWEGQMMLRRJMEX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo several chemical reactions:
These reactions highlight the compound's versatility as a building block for further synthetic applications.
These properties are crucial for understanding how the compound behaves in different environments and its potential applications in research and industry.
1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine has several notable applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance across multiple scientific domains.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: